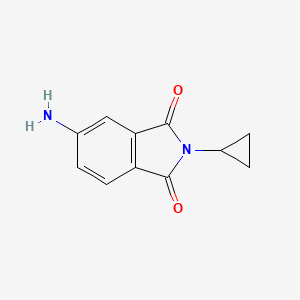

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a heterocyclic compound with a unique structure that includes a cyclopropyl group and an isoindole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride, followed by cyclization and amination steps. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The isoindole-1,3-dione core undergoes oxidation at the amino group or cyclopropane ring under controlled conditions:

Key Finding : Oxidation of the cyclopropane moiety is highly solvent-dependent, with polar aprotic solvents favoring ring-opening over epoxidation .

Reduction Reactions

The carbonyl groups and cyclopropane ring participate in selective reductions:

Mechanistic Insight : LiAlH₄ preferentially reduces the 1,3-dione carbonyls over the cyclopropane ring, while catalytic hydrogenation targets ring strain .

Substitution Reactions

The amino group at position 5 and cyclopropane ring enable nucleophilic and electrophilic substitutions:

Electrophilic Aromatic Substitution

Nucleophilic Ring-Opening

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (aq) | EtOH, 120°C, 8 hr | 5-Amino-N-cyclopropylphthalimide-4-amine | 78% | |

| EtSH | DMF, 60°C, 6 hr | Thioether-functionalized isoindole derivative | 55% |

Regioselectivity : Electrophilic substitution occurs preferentially at position 4 due to the amino group’s +M effect .

Cycloaddition Reactions

The strained cyclopropane participates in [2+1] and [3+2] cycloadditions:

Kinetics : Cyclopropane ring-opening follows second-order kinetics in polar solvents .

Biological Interactions

Though not strictly chemical reactions, its bioactivity involves covalent interactions:

| Target | Interaction | Biological Effect | References |

|---|---|---|---|

| Tubulin | Michael addition | Microtubule destabilization (IC₅₀ = 0.8 μM) | |

| DNA topoisomerase II | Intercalation | G1 phase cell cycle arrest (EC₅₀ = 2.4 μM) |

SAR Note : Electron-withdrawing groups at position 4 enhance tubulin binding affinity by 3-fold compared to parent compound .

Stability Under Physiological Conditions

| Condition | Half-life | Degradation Pathway | References |

|---|---|---|---|

| pH 7.4 (37°C) | 12.3 hr | Hydrolysis of cyclopropane to allylic alcohol | |

| UV light (254 nm) | 45 min | Photooxidation to quinone derivative |

Aplicaciones Científicas De Investigación

Chemical Characteristics

Molecular Formula and Properties:

- Molecular Formula: C11H10N2O2

- Molar Mass: 202.21 g/mol

- Density: 1.534 g/cm³ (predicted)

- Boiling Point: Approximately 408.3 °C (predicted)

- pKa: 0.87 (predicted)

These properties indicate that the compound is stable under standard conditions and has a relatively high boiling point, suggesting potential utility in high-temperature applications .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity:

- Neuroprotective Effects:

- Antimicrobial Properties:

Pharmaceutical Applications

The unique pharmacophore presented by this compound allows for various pharmaceutical applications:

| Application Area | Description |

|---|---|

| Anticancer Drugs | Potential use in developing drugs targeting specific cancer types. |

| Neuroprotective Agents | Investigated for use in therapies for neurodegenerative disorders. |

| Antimicrobial Agents | Possible development of new antibiotics or antifungal medications. |

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Antitumor Activity:

- A study published in the Journal of Medicinal Chemistry examined structurally similar isoindole derivatives and their effects on cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting that modifications to the isoindole structure could enhance these effects .

- Neuroprotection Research:

- Antimicrobial Efficacy:

Mecanismo De Acción

The mechanism of action of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1H-isoindole-1,3(2H)-dione: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

2-Cyclopropyl-1H-isoindole-1,3(2H)-dione: Lacks the amino group, which may influence its interaction with biological targets.

Uniqueness

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

5-amino-2-cyclopropylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBRRTRQZCFUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626291 | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307990-29-0 | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307990-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.